molecular formula C29H36N8O5 B1683774 Milciclib CAS No. 802539-81-7

Milciclib

Cat. No.: B1683774
CAS No.: 802539-81-7
M. Wt: 576.6 g/mol
InChI Key: DGVCEXQFNYYRQI-BTJKTKAUSA-N
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Description

Milciclib Maleate is a potent, small molecule inhibitor of multiple cyclin-dependent kinases, tropomyosin receptor kinases, and Src family kinases. It is primarily investigated for its potential antineoplastic activity, meaning it can inhibit the growth of tumors. This compound Maleate has shown promising results in clinical trials for various types of cancer, including thymic carcinoma and hepatocellular carcinoma .

Mechanism of Action

Target of Action

Milciclib, also known as PHA-848125, is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Src family kinases . These kinases play crucial roles in controlling cell growth and the malignant progression of cancer .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. This inhibition leads to a reduction in the phosphorylation of Retinoblastoma protein (pRb), a key regulator of the cell cycle, and other CDK-dependent markers . This interaction results in cell cycle arrest, reduced DNA synthesis, and the induction of cell death through autophagy .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve cell cycle progression and signal transduction. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 to the S phase . Additionally, by inhibiting TRKs and Src family kinases, this compound can impact various signal transduction pathways that regulate cell growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It has been found that the drug has a half-life of approximately 33 hours . The drug is administered orally and shows dose-proportionality with accumulation by a factor of 3 after repeated administrations . The recommended phase II dose was determined to be 80 mg/m^2/day for this compound .

Result of Action

The inhibition of CDKs and TRKs by this compound leads to significant anti-tumor effects. In preclinical studies, this compound has shown efficacy in inhibiting tumor growth in various cancer models . In clinical trials, this compound has demonstrated safety and tolerability in patients with advanced solid cancers, and has shown indications of efficacy .

Action Environment

It is known that the drug’s action can be affected by the presence of other drugs, as seen in studies where this compound was used in combination with other chemotherapeutic agents

Biochemical Analysis

Biochemical Properties

Milciclib is characterized as a potent nanomolar inhibitor of multiple cyclin-dependent kinases . It interacts with these enzymes, inhibiting their activity and thereby controlling cell growth . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to block glucose consumption in certain lung cancer cells by decreasing SLC2A1 (GLUT1) mRNA and protein levels and inhibiting glucose transport .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound exerts its effects at the molecular level by binding to cyclin-dependent kinases and inhibiting their activity . This results in the downregulation of several proteins and pathways, providing a molecular basis for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In a Phase 2a trial, this compound was administered as a single therapy in sorafenib-resistant patients with hepatocellular carcinoma (HCC). The treatment was well-tolerated with manageable toxicities, and no drug-related deaths were recorded .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the observed effects varying with different dosages . In an orthotopic model of HCC, sub-optimal doses of this compound were used to assess the synergistic or additive effects of the combination treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to suppress the multiple tumorigenic pathways that are activated due to the activation of the KRAS gene .

Preparation Methods

The synthesis of Milciclib Maleate involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The industrial production methods typically involve the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. One method involves dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol and Tween 80, and finally mixing with deionized water .

Chemical Reactions Analysis

Milciclib Maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Milciclib Maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and other kinases.

    Biology: It helps in understanding the role of kinases in cell cycle regulation and cancer progression.

    Medicine: this compound Maleate is being investigated as a potential treatment for various cancers, including thymic carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. .

    Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery.

Comparison with Similar Compounds

Milciclib Maleate is unique in its ability to inhibit multiple kinases simultaneously, making it a potent antineoplastic agent. Similar compounds include:

    Palbociclib: Another cyclin-dependent kinase inhibitor used in the treatment of breast cancer.

    Ribociclib: A cyclin-dependent kinase inhibitor used in combination with other therapies for breast cancer.

    Abemaciclib: A cyclin-dependent kinase inhibitor used for the treatment of breast cancer.

Compared to these compounds, this compound Maleate has shown broader kinase inhibition and potential efficacy in a wider range of cancers .

Properties

CAS No.

802539-81-7

Molecular Formula

C29H36N8O5

Molecular Weight

576.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide

InChI

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DGVCEXQFNYYRQI-BTJKTKAUSA-N

Isomeric SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O

SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C

Canonical SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

802539-81-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

miliciclib
N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide
PHA 848125
PHA-848125
PHA-848125AC
PHA848125

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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